molecular formula C20H26N2O4S3 B11411751 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(ethylsulfonyl)-4-tosylthiazol-5-amine

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(ethylsulfonyl)-4-tosylthiazol-5-amine

Cat. No.: B11411751
M. Wt: 454.6 g/mol
InChI Key: ADPDQQQKCPWBKE-UHFFFAOYSA-N
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Description

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE is a complex organic compound with a unique structure that includes a cyclohexene ring, ethanesulfonyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE typically involves multiple steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Ethanesulfonyl Group: This step involves the sulfonylation of the intermediate compound using ethanesulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Final Assembly: The final compound is assembled through a series of coupling reactions, typically involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-2-(4-METHOXYPHENYL)ACETAMIDE: Similar in structure but lacks the ethanesulfonyl and thiazole groups.

    2-(1-CYCLOHEXENYL)ETHYLAMINE: Contains the cyclohexene ring but lacks the sulfonyl and thiazole groups.

Uniqueness

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE is unique due to the presence of both ethanesulfonyl and thiazole groups, which confer specific chemical properties and potential biological activities not found in similar compounds.

Properties

Molecular Formula

C20H26N2O4S3

Molecular Weight

454.6 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine

InChI

InChI=1S/C20H26N2O4S3/c1-3-28(23,24)20-22-19(29(25,26)17-11-9-15(2)10-12-17)18(27-20)21-14-13-16-7-5-4-6-8-16/h7,9-12,21H,3-6,8,13-14H2,1-2H3

InChI Key

ADPDQQQKCPWBKE-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC(=C(S1)NCCC2=CCCCC2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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